Methyl 7-amino-2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate
Overview
Description
Methyl 7-amino-2,2-dimethyl-3H-benzofuran-4-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-amino-2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of this compound would likely involve similar cyclization techniques, scaled up for industrial use.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2,2-dimethyl-3H-benzofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 7-amino-2,2-dimethyl-3H-benzofuran-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-amino-2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . Similarly, its antibacterial activity could be attributed to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Benzothiophene derivatives: Known for their anti-cancer properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anti-inflammatory properties.
Uniqueness
Methyl 7-amino-2,2-dimethyl-3H-benzofuran-4-carboxylate is unique due to its specific structural features and the combination of biological activities it exhibits
Properties
IUPAC Name |
methyl 7-amino-2,2-dimethyl-3H-1-benzofuran-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2)6-8-7(11(14)15-3)4-5-9(13)10(8)16-12/h4-5H,6,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESBVZJRTJSOII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2O1)N)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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